molecular formula C18H16O5 B1608680 4-[4-(2-Carboxybenzoyl)phenyl]butyric acid CAS No. 80866-86-0

4-[4-(2-Carboxybenzoyl)phenyl]butyric acid

Cat. No. B1608680
CAS RN: 80866-86-0
M. Wt: 312.3 g/mol
InChI Key: PBCSZTCIOAKNOF-UHFFFAOYSA-N
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Description

“4-[4-(2-Carboxybenzoyl)phenyl]butyric acid” is a chemical compound with the linear formula HO2CC6H4COC6H4(CH2)3CO2H . It has a molecular weight of 312.32 . This compound may be used in chemical synthesis .


Molecular Structure Analysis

The molecular structure of “4-[4-(2-Carboxybenzoyl)phenyl]butyric acid” is represented by the linear formula HO2CC6H4COC6H4(CH2)3CO2H .


Physical And Chemical Properties Analysis

“4-[4-(2-Carboxybenzoyl)phenyl]butyric acid” is a solid compound with a melting point of 151-154 °C (lit.) .

Scientific Research Applications

Photocatalytic Properties

4-[4-(2-Carboxybenzoyl)phenyl]butyric acid has been investigated for its photocatalytic properties. A study utilized a dicarboxylic acid derivative in the hydrothermal generation of coordination polymeric architectures. These architectures demonstrated promising photocatalytic abilities for UV-light-driven degradation of organic dye pollutants, highlighting the potential environmental applications of such compounds (Lu et al., 2021).

Functionalization of Electrode Surfaces

The compound has been used in the functionalization of glassy carbon (GC) electrode surfaces. Electrochemical assisted grafting of various amino acids, including 4-[4-(2-Carboxybenzoyl)phenyl]butyric acid, on GC surfaces has been explored. This functionalization facilitates the production of interfaces with carboxylic groups facing the solution, which is significant for electrochemical applications (Vanossi et al., 2012).

Applications in Solar Cells

In the field of solar energy, carboxylic acid functionalized fullerene derivatives, including variants of 4-[4-(2-Carboxybenzoyl)phenyl]butyric acid, have been synthesized and investigated as interfacial layers in inverted polymer solar cells. These derivatives significantly enhanced the performance metrics of solar cells, suggesting their potential role in improving solar energy conversion efficiency (Hyosung Choi et al., 2013).

Electronic Spectral Properties

Another study focused on the electronic spectral properties of a compound similar to 4-[4-(2-Carboxybenzoyl)phenyl]butyric acid. The study observed drastic changes in electronic spectra upon exposure to acidic solutions, suggesting its potential application in pH sensors and fundamental interfacial materials (Zhao et al., 2000).

Drug Delivery Research

Although excluded from the main focus, it is noteworthy that 4-[4-(2-Carboxybenzoyl)phenyl]butyric acid and its derivatives have also been explored in the context of drug delivery, particularly for oral delivery of certain therapeutics (Leone-Bay et al., 1996).

Safety And Hazards

In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

properties

IUPAC Name

2-[4-(3-carboxypropyl)benzoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c19-16(20)7-3-4-12-8-10-13(11-9-12)17(21)14-5-1-2-6-15(14)18(22)23/h1-2,5-6,8-11H,3-4,7H2,(H,19,20)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCSZTCIOAKNOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)CCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301001597
Record name 2-[4-(3-Carboxypropyl)benzoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301001597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(2-Carboxybenzoyl)phenyl]butyric acid

CAS RN

80866-86-0
Record name 4-(2-Carboxybenzoyl)benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80866-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Carboxybenzoyl)benzenebutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-(3-Carboxypropyl)benzoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301001597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-carboxybenzoyl)benzenebutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.333
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Aiken¹ - US Geological Survey Toxic Substances Hydrology …, 1993 - books.google.com
Preliminary results of equilibrium dialysis measurements on whole-water samples and isolates of the hydrophobic acid fraction of the dissolved organic carbon (DOC) in ground water at …
Number of citations: 1 books.google.com

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